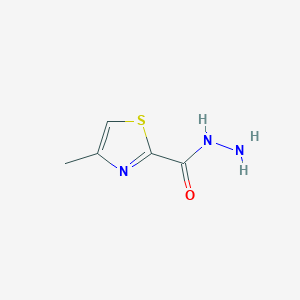

4-Methyl-1,3-thiazole-2-carbohydrazide

Vue d'ensemble

Description

Acide L-cystéine sulfinic : est un composé organique de formule nominale HO₂SCH₂CH(NH₂)CO₂H. Il s'agit d'un exemple rare d'acide aminé portant un groupe fonctionnel acide sulfinic. Ce composé est un solide blanc soluble dans l'eau et existe sous forme de zwitterion à pH neutre. Il est un intermédiaire du métabolisme de la cystéine et est synthétisé par la conversion du soufre en acide sulfinic dans la cystéine par l'enzyme cystéine dioxygénase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide L-cystéine sulfinic peut être synthétisé par oxydation directe du thiol de cystéine correspondant. Ce processus implique l'utilisation d'espèces réactives de l'oxygène pour convertir les thiols de cystéine (Cys-SH) en acide L-cystéine sulfinic (Cys-SO₂H). La structure du composé synthétisé peut être établie par analyse cristallographique aux rayons X .

Méthodes de production industrielle : la synthèse implique généralement la conversion enzymatique de la cystéine en acide L-cystéine sulfinic en utilisant la cystéine dioxygénase .

Analyse Des Réactions Chimiques

Types de réactions : L'acide L-cystéine sulfinic subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former l'acide cystéine sulfonique.

Réduction : Il peut être réduit en cystéine.

Décarboxylation : Le composé peut être décarboxylé pour former l'hypotaurine, qui est ensuite oxydée en taurine.

Réactifs et conditions courantes :

Oxydation : Les espèces réactives de l'oxygène sont couramment utilisées pour l'oxydation de la cystéine en acide L-cystéine sulfinic.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) peuvent être utilisés pour réduire l'acide L-cystéine sulfinic en cystéine.

Décarboxylation : Décarboxylation enzymatique utilisant la sulfinoalanine décarboxylase.

Principaux produits formés :

Oxydation : Acide cystéine sulfonique.

Réduction : Cystéine.

Décarboxylation : Hypotaurine et taurine.

Applications de la recherche scientifique

L'acide L-cystéine sulfinic a plusieurs applications de recherche scientifique, notamment :

Médecine : L'acide L-cystéine sulfinic est un acide aminé excitant putatif avec une fonctionnalité neurotransmetteur.

Industrie : Le composé est utilisé dans la mesure de la fluorescence de l'oxydation de la cystéine.

Mécanisme d'action

L'acide L-cystéine sulfinic exerce ses effets par plusieurs mécanismes :

Fonctionnalité neurotransmetteur : Il agit comme un acide aminé excitant et un agoniste des récepteurs métabotropiques du glutamate (mGluRs).

Régulation cardiovasculaire : Le composé régule les fonctions cardiovasculaires en diminuant la pression artérielle moyenne et la fréquence cardiaque lorsqu'il est micro-injecté dans le noyau du tractus solitaire (NTS) des rats.

Réponse au stress oxydatif : L'acide L-cystéine sulfinic est impliqué dans la réponse au stress oxydatif en étant formé par l'oxydation de la L-cystéine par les espèces réactives de l'oxygène.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Methyl-1,3-thiazole-2-carbohydrazide has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of 4-methyl-1,3-thiazole compounds exhibit notable antimicrobial effects against various bacterial strains. For instance, a study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The effectiveness of these compounds can be attributed to specific structural moieties that enhance their bioactivity.

Table 1: Antimicrobial Activity of 4-Methyl-1,3-thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Compound 15 | Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

| Compound 6 | Bacillus subtilis ATCC 6633 | >1000 | >1000 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have indicated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One notable derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug, 5-fluorouracil .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 5.71 |

| Compound Y | PC3 | 18.4 |

Material Science Applications

Beyond biological applications, this compound has found utility in material science as well.

Sensor Development

Research has demonstrated the use of thiazole derivatives as ionophores in sensor technology. For example, a study explored the application of pyridine-2-carbaldehyde derivatives in constructing sensors for rare earth elements . The incorporation of thiazole moieties enhances the selectivity and sensitivity of these sensors.

Case Study 1: Synthesis and Biological Evaluation

A recent investigation synthesized several thiazole-based compounds through multistep reactions and evaluated their biological activities against various pathogens and cancer cell lines . The study revealed that structural modifications significantly influenced the bioactivity profiles of the synthesized compounds.

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on elucidating the structure-activity relationships (SAR) of thiazole derivatives in terms of their antimicrobial and anticancer activities . The findings indicated that specific substituents on the thiazole ring were crucial for enhancing potency against targeted biological systems.

Mécanisme D'action

L-cysteine sulfinic acid exerts its effects through several mechanisms:

Neurotransmitter Functionality: It acts as an excitatory amino acid and agonist of metabotropic glutamate receptors (mGluRs).

Cardiovascular Regulation: The compound regulates cardiovascular functions by decreasing mean arterial blood pressure and heart rate when microinjected into the nucleus tractus solitarius (NTS) of rats.

Oxidative Stress Response: L-cysteine sulfinic acid is involved in the oxidative stress response by being formed via oxidation of L-cysteine by reactive oxygen species.

Comparaison Avec Des Composés Similaires

L'acide L-cystéine sulfinic peut être comparé à d'autres acides aminés contenant du soufre, tels que :

Acide L-cystéique : Un analogue de l'acide cystéine sulfinic, utilisé dans les études sur les acides aminés excitateurs dans le cerveau.

Acide L-homocystéine sulfinic : Un autre acide aminé contenant du soufre ayant des propriétés neuroexcitatoires similaires.

Acide L-homocystéique : Un composé ayant une activité biologique et des propriétés neuroexcitatoires similaires.

Unicité : L'acide L-cystéine sulfinic est unique en raison de son rôle d'intermédiaire dans le métabolisme de la cystéine et de son implication dans la neurotransmission et la régulation cardiovasculaire. Sa capacité à agir comme un acide aminé excitant et son implication dans la réponse au stress oxydatif mettent en évidence ses propriétés distinctes .

Activité Biologique

4-Methyl-1,3-thiazole-2-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group and a carbohydrazide functional group. Its molecular formula is C5H7N3S, and it has a molecular weight of 157.19 g/mol. The presence of the thiazole moiety is significant as it contributes to the compound's biological activities.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness due to its ability to disrupt microbial cell membranes.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- Neuroprotective Effects : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Study : A study conducted on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating strong cytotoxic potential compared to standard treatments like Harmine .

- Neuroprotective Study : Another investigation focused on the compound’s AChE inhibitory activity, revealing that it could effectively enhance acetylcholine levels in neuronal cultures. This suggests its potential use in treating Alzheimer’s disease by mitigating cognitive decline associated with AChE overactivity .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and hydrazine or hydrazone precursors. Variations in synthesis have led to numerous derivatives that may exhibit enhanced biological activities.

Propriétés

IUPAC Name |

4-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXWBFGOEMMEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459360 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-76-5 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.